molecular formula C21H20N4OS B2755462 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034342-50-0

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B2755462
CAS RN: 2034342-50-0
M. Wt: 376.48
InChI Key: BQIIDGXVBRHTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a potent inhibitor of the enzyme cyclin-dependent kinase 9 (CDK9). This molecule has been extensively studied for its potential use in treating various cancers, including leukemia, lymphoma, and solid tumors.

Mechanism Of Action

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea inhibits 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea by binding to its ATP-binding site. This prevents the phosphorylation of RNA polymerase II, leading to the downregulation of various oncogenes. This molecule has also been shown to inhibit the phosphorylation of other proteins involved in cell cycle regulation, such as CDK2 and CDK4.
Biochemical and Physiological Effects:
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth in animal models. This molecule has been studied for its potential use in various types of cancer, including leukemia, lymphoma, and solid tumors.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea in lab experiments include its potent inhibitory activity against 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea and its potential use in cancer treatment. However, the limitations include its low solubility in water and its potential toxicity to normal cells.

Future Directions

For research on 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea include its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. It can also be studied for its potential use in other diseases, such as viral infections and autoimmune disorders. Further research can also focus on improving its solubility and reducing its toxicity to normal cells.

Synthesis Methods

The synthesis method of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea involves a series of chemical reactions. The starting materials are 1-(2-bromoethyl)-3-naphthalenemethylurea and 2-(1H-pyrazol-1-yl)ethyl thiophene-3-carboxylate. The reaction proceeds in the presence of a base, such as potassium carbonate, and a palladium catalyst. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has been extensively studied for its potential use in cancer treatment. 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a key regulator of transcription, and its inhibition can lead to the downregulation of various oncogenes. This molecule has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation.

properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c26-21(22-13-17-7-3-6-16-5-1-2-8-19(16)17)23-14-20(18-9-12-27-15-18)25-11-4-10-24-25/h1-12,15,20H,13-14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIIDGXVBRHTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

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